![molecular formula C21H19F3N2O3S2 B2715575 2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide CAS No. 1116082-55-3](/img/structure/B2715575.png)
2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide
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Description
2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H19F3N2O3S2 and its molecular weight is 468.51. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
- A study by Alagarsamy et al. (2015) synthesized various 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, including compounds similar to the one . They investigated these compounds for analgesic, anti-inflammatory, and ulcerogenic index activities. One of the compounds showed potent analgesic and anti-inflammatory activities, with a lower ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Anticancer Potential
- In research conducted by Riadi et al. (2021), a new derivative of quinazolinone was synthesized and displayed potent cytotoxic activity against various human cancer cell lines. The study also found that it exhibited significant inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Antimicrobial Activity
- A study by Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines and their potential as antimicrobial agents. They reported on the antibacterial and antifungal activities of these compounds against various microorganisms (Desai, Shihora, & Moradia, 2007).
Antihistaminic Activity
- Rao and Reddy (1994) reported on the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, including compounds similar to the one of interest. Their study evaluated the in vitro antihistaminic activity using the isolated guinea pig ileum method, showing correlations with the structural and electronic features of the compounds (Rao & Reddy, 1994).
properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S2/c1-14-7-9-16(10-8-14)31(28,29)26(2)18-11-12-30-19(18)20(27)25-13-15-5-3-4-6-17(15)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFXGFEHIPHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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